

# CAS number 136844-49-4 properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *3-Fluoro-5-methoxypyridine*

Cat. No.: *B1394210*

[Get Quote](#)

An In-Depth Technical Guide to Sitagliptin (CAS 136844-49-4)

## Introduction

Sitagliptin, identified by CAS number 136844-49-4, is a potent and selective oral antihyperglycemic agent used for the management of type 2 diabetes mellitus (T2DM).<sup>[1][2]</sup> It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.<sup>[3][4][5]</sup> Approved by the FDA on October 16, 2006, Sitagliptin represented a novel therapeutic approach at the time of its introduction, targeting the incretin system to improve glycemic control.<sup>[4]</sup> It works by enhancing the body's natural ability to lower blood glucose levels when they are elevated, particularly after meals.<sup>[1][6]</sup> This guide provides a comprehensive technical overview of Sitagliptin, covering its physicochemical properties, synthesis, mechanism of action, analytical methodologies, and key preclinical and clinical findings.

## Physicochemical Properties

Sitagliptin is a triazolopyrazine derivative with a complex chemical structure that is key to its specific biological activity.<sup>[4]</sup> It is typically used as its phosphate salt to improve stability and solubility. The fundamental properties of the base compound are detailed below.

## Chemical Structure

Caption: Chemical structure of Sitagliptin.

Table 1: Physicochemical Properties of Sitagliptin

| Property          | Value                                                                                                                                                                                   | Reference(s) |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 136844-49-4                                                                                                                                                                             | N/A          |
| IUPAC Name        | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][6]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one                                                       | [7]          |
| Molecular Formula | C <sub>16</sub> H <sub>15</sub> F <sub>6</sub> N <sub>5</sub> O                                                                                                                         | [7]          |
| Molecular Weight  | 407.31 g/mol                                                                                                                                                                            | [7]          |
| Appearance        | White to off-white crystalline, non-hygroscopic powder                                                                                                                                  | [8]          |
| Solubility        | Soluble in water and N,N-Dimethyl formamide; slightly soluble in methanol; very slightly soluble in ethanol, acetone, and acetonitrile; insoluble in isopropanol and isopropyl acetate. | [8]          |
| pKa               | 7.7                                                                                                                                                                                     | [8]          |
| BCS Class         | Class I (High Solubility, High Permeability)                                                                                                                                            | [8]          |

## Synthesis and Characterization

The industrial synthesis of Sitagliptin has evolved significantly, moving towards more efficient and environmentally friendly processes. A critical challenge in its synthesis is the stereoselective creation of the  $\beta$ -amino acid moiety, which contains the molecule's chiral center. [9]

## Synthetic Pathways

- First-Generation Synthesis: Early methods involved an eight-step process starting from an achiral  $\beta$ -keto ester. Chirality was introduced via ruthenium-catalyzed asymmetric hydrogenation to form a  $\beta$ -hydroxy acid. This intermediate was then converted through several steps into the final Sitagliptin molecule, with an overall yield of about 52%.[\[9\]](#)[\[10\]](#)
- Second-Generation "Green" Synthesis: A more advanced, cost-effective process was developed to reduce waste and improve efficiency. This route features a three-step, one-pot synthesis of a key dehydrositagliptin intermediate, which is isolated in high yield and purity. [\[11\]](#) The crucial step is the highly enantioselective hydrogenation of this enamine intermediate using a Rh(I)/t-Bu JOSIPHOS catalyst, affording Sitagliptin with excellent optical purity.[\[11\]](#) This "green" synthesis significantly reduces waste, completely eliminates aqueous waste streams, and achieves an overall isolated yield of up to 65%.[\[11\]](#)

A key intermediate in the synthesis is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[[1](#)][[3](#)][[6](#)]triazolo[4,3-a]pyrazine Hydrochloride (CAS 762240-92-6), which serves as the foundational heterocyclic core of the molecule.[\[12\]](#) The high purity of this intermediate is essential for efficient coupling reactions and minimizing impurities in the final active pharmaceutical ingredient (API).[\[12\]](#)

## Analytical Characterization

A variety of analytical methods are employed for the quantification and quality control of Sitagliptin in bulk form, pharmaceutical formulations, and biological matrices.[\[8\]](#)[\[13\]](#) These methods are crucial for ensuring the identity, purity, and stability of the drug.

- UV-Spectrophotometry: This is a simple and cost-effective method for the determination of Sitagliptin in pure and tablet dosage forms.[\[7\]](#)[\[14\]](#) The molecule exhibits a characteristic absorption maximum ( $\lambda_{\text{max}}$ ) at approximately 267 nm.[\[7\]](#)
- High-Performance Liquid Chromatography (RP-HPLC): HPLC is a widely used technique for the separation, identification, and quantification of Sitagliptin. Reverse-phase methods using a C18 column are common.[\[2\]](#)
- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the estimation of Sitagliptin, often in combination with other drugs like metformin.[\[7\]](#)[\[8\]](#)

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are highly sensitive and selective methods used for determining Sitagliptin concentrations in biological fluids, which is essential for pharmacokinetic studies.[8][13]

## Mechanism of Action

Sitagliptin exerts its therapeutic effect by modulating the incretin pathway, a key physiological system for glucose homeostasis.[1][3]

### The Incretin System

In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6] These hormones play a crucial role in regulating blood glucose by:

- Enhancing glucose-dependent insulin secretion from pancreatic  $\beta$ -cells.[1]
- Suppressing glucagon release from pancreatic  $\alpha$ -cells, which in turn reduces hepatic glucose production.[1]

The action of these incretin hormones is normally short-lived, as they are rapidly inactivated and degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][5]

### DPP-4 Inhibition

Sitagliptin is a potent and competitive inhibitor of the DPP-4 enzyme.[3][6][7] By blocking DPP-4, Sitagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing the circulating levels and prolonging the activity of these active incretin hormones.[1][6] This enhancement of the incretin system leads to improved glycemic control in patients with T2DM.[6] A key feature of this mechanism is its glucose-dependent nature; insulin release is stimulated and glucagon is suppressed primarily when blood glucose levels are high, which minimizes the risk of hypoglycemia.[1][3]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

## In Vitro and In Vivo Evaluation

The efficacy and safety of Sitagliptin have been established through extensive preclinical and clinical studies.

## Preclinical Studies

Preclinical toxicity studies were conducted in multiple animal species, including rats, mice, dogs, and monkeys, often at exposures far exceeding those in humans.<sup>[15]</sup> These studies, lasting up to two years, showed no evidence that high doses of Sitagliptin resulted in treatment-related acute pancreatitis or other adverse changes in the pancreas.<sup>[15][16][17]</sup> In diabetic rodent models, treatment with a Sitagliptin analogue for 2-3 months was shown to improve glycemic parameters (HbA1c, fasting and postprandial glucose) and lipid profiles.<sup>[18]</sup>

## Clinical Efficacy and Safety

In clinical trials involving thousands of patients with T2DM, Sitagliptin has demonstrated significant efficacy in improving glycemic control.<sup>[16]</sup>

- Glycemic Control: As a monotherapy, Sitagliptin has been shown to lower HbA1c levels by approximately 0.7% to 0.94% compared to placebo.<sup>[3][18]</sup> It is also effective at reducing both fasting and postprandial glucose levels.<sup>[18]</sup>

- Combination Therapy: Sitagliptin is widely used as an add-on therapy with other oral antidiabetic agents like metformin and pioglitazone, showing improved glycemic control in patients inadequately managed by monotherapy.[4][18]
- Weight Neutrality: Unlike some other classes of antidiabetic drugs, Sitagliptin is weight neutral and does not cause weight gain.[3][6][18]
- Hypoglycemia Risk: When used as monotherapy or in combination with metformin, Sitagliptin has a low incidence of hypoglycemia, comparable to that of a placebo.[6] The risk can increase when it is combined with agents known to cause hypoglycemia, such as sulphonylureas or insulin.[5]
- Pancreatitis: Following postmarketing reports of pancreatitis with various incretin-based therapies, extensive analysis of controlled clinical trial data was performed. A pooled analysis of 19 trials with over 10,000 patients found similar incidence rates of pancreatitis in patients treated with Sitagliptin compared to those not treated with Sitagliptin (0.08 vs. 0.10 events per 100 patient-years, respectively).[15][16][17] These data do not indicate an increased risk of pancreatitis associated with Sitagliptin use.[15][16][17][19]

Common side effects reported in clinical trials include headaches, swelling of the legs, and upper respiratory tract infections.[3]

## Experimental Protocol: UV-Spectrophotometric Quantification

This protocol outlines a standard method for the quantitative analysis of Sitagliptin in a bulk drug sample, adapted from published methodologies.[7]

**Objective:** To determine the concentration of Sitagliptin in a sample using UV-Vis Spectroscopy.

**Materials:**

- Sitagliptin reference standard
- Methanol (HPLC grade)
- Volumetric flasks (100 mL, 10 mL)

- Pipettes
- Double beam UV-Vis Spectrophotometer

Methodology:

- Preparation of Standard Stock Solution (1000 µg/mL):
  - Accurately weigh 100 mg of Sitagliptin reference standard.
  - Transfer the standard to a 100 mL volumetric flask.
  - Dissolve and dilute to volume with methanol. Mix thoroughly.
- Preparation of Working Standard Solution (100 µg/mL):
  - Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
  - Dilute to volume with methanol and mix.
- Determination of Absorption Maximum ( $\lambda_{\text{max}}$ ):
  - Pipette 1 mL of the working standard solution into a 10 mL volumetric flask and dilute with methanol to obtain a concentration of 10 µg/mL.
  - Scan this solution in the UV spectrophotometer over a range of 200-400 nm against a methanol blank.
  - Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). This is expected to be around 267 nm.[\[7\]](#)
- Preparation of Calibration Curve:
  - From the working standard solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in a linear range (e.g., 20, 30, 40, 50, 60 µg/mL).[\[7\]](#)
  - Measure the absorbance of each solution at the predetermined  $\lambda_{\text{max}}$ .

- Plot a graph of absorbance versus concentration. Perform linear regression analysis to determine the correlation coefficient ( $R^2$ ) and the equation of the line ( $y = mx + c$ ).
- Analysis of Sample Solution:
  - Prepare a solution of the unknown Sitagliptin sample in methanol with an expected concentration that falls within the calibration range.
  - Measure the absorbance of the sample solution at  $\lambda_{max}$ .
  - Calculate the concentration of Sitagliptin in the sample using the regression equation from the calibration curve.



[Click to download full resolution via product page](#)

Caption: Workflow for UV-Spectrophotometric quantification of Sitagliptin.

## Conclusion

Sitagliptin (CAS 136844-49-4) is a cornerstone of modern therapy for type 2 diabetes mellitus. Its well-defined mechanism of action as a DPP-4 inhibitor provides a glucose-dependent means of improving glycemic control, which translates to a low intrinsic risk of hypoglycemia and a neutral effect on body weight. Advances in its chemical synthesis have made its production more efficient and environmentally sustainable. Supported by a robust portfolio of preclinical and clinical data, Sitagliptin remains a vital tool for researchers, scientists, and clinicians in the ongoing effort to manage T2DM effectively and safely.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 2. airo.co.in [airo.co.in]
- 3. Sitagliptin - Wikipedia [en.wikipedia.org]
- 4. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 6. droracle.ai [droracle.ai]
- 7. ijcsrr.org [ijcsrr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]
- 13. Various Analytical Methods for Analysis of Sitagliptin – A Review – International Journal of Current Science Research and Review [ijcsrr.org]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [CAS number 136844-49-4 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1394210#cas-number-136844-49-4-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)